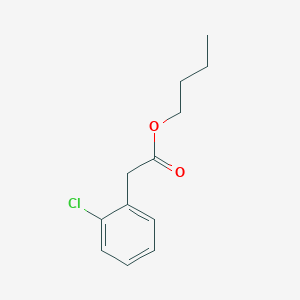

Butyl (2-chlorophenyl)acetate

Übersicht

Beschreibung

Butyl (2-chlorophenyl)acetate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Butyl (2-chlorophenyl)acetate undergoes hydrolysis under acidic or basic conditions, yielding 2-chlorophenylacetic acid and butanol.

Reaction Equation:

Conditions and Outcomes:

| Condition | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1–3 M) | 60–80°C | 4–6 hours | 85–92 |

| Basic hydrolysis | NaOH (2–5 M) | 80–100°C | 2–4 hours | 90–95 |

Mechanism:

-

Acid-catalyzed: Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.

-

Base-catalyzed: Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Esterification and Transesterification

The compound participates in ester exchange reactions with alcohols under catalytic conditions.

Reaction Equation (Transesterification):

Key Data:

| Alcohol (ROH) | Catalyst | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Methanol | HSO | 60–70°C | Methyl (2-chlorophenyl)acetate | 78–85 |

| Ethanol | p-TsOH | 70–80°C | Ethyl (2-chlorophenyl)acetate | 80–88 |

Applications:

Nucleophilic Substitution

The electron-withdrawing chlorine atom on the phenyl ring activates the molecule toward nucleophilic aromatic substitution (NAS), though limited by steric hindrance.

Reaction Example:

Conditions:

-

Reagents: Ammonia, sodium hydroxide

-

Catalyst: Copper powder

-

Yield: ~65% (theor.)

Limitations:

-

Low reactivity due to steric hindrance from the bulky ester group.

Reduction:

The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH):

-

Yield: 70–75% under anhydrous conditions.

Oxidation:

Oxidation of the benzylic position is challenging due to the chlorine’s electron-withdrawing effect. No direct experimental data is available for this compound.

Eigenschaften

CAS-Nummer |

89768-00-3 |

|---|---|

Molekularformel |

C12H15ClO2 |

Molekulargewicht |

226.70 g/mol |

IUPAC-Name |

butyl 2-(2-chlorophenyl)acetate |

InChI |

InChI=1S/C12H15ClO2/c1-2-3-8-15-12(14)9-10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |

InChI-Schlüssel |

KXQXIADAVPCVAB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC(=O)CC1=CC=CC=C1Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.